potassium;(4-acetamidophenyl) sulfate

Description

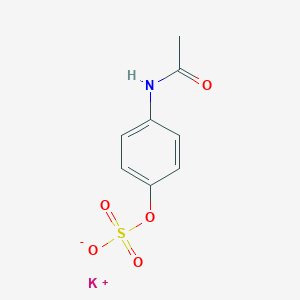

Potassium;(4-acetamidophenyl) sulfate (CAS: 32113-41-0), also known as acetaminophen sulfate potassium salt, is a phase II metabolite of acetaminophen (paracetamol), a widely used analgesic and antipyretic drug. Its molecular formula is C₈H₈KNO₅S, with a molecular weight of 269.316 g/mol . Structurally, it consists of a 4-acetamidophenyl group conjugated to a sulfate moiety via an oxygen atom, with potassium as the counterion (SMILES: [K+].CC(=O)Nc1ccc(OS(=O)(=O)[O-])cc1) .

This compound is formed through the sulfation pathway mediated by sulfotransferase (SULT) enzymes, one of the primary detoxification routes for acetaminophen in humans . Under normal physiological conditions, it accounts for ~20–30% of acetaminophen metabolism, alongside glucuronidation (~50–60%) and glutathione conjugation (<5%) . Its water solubility facilitates renal excretion, minimizing systemic toxicity .

Analytical standards for this compound are commercially available (e.g., Toronto Research Chemicals) and are critical for quantifying acetaminophen metabolism in clinical and preclinical studies .

Properties

IUPAC Name |

potassium;(4-acetamidophenyl) sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S.K/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13;/h2-5H,1H3,(H,9,10)(H,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYPYWFCUWHZMZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8KNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Extraction

Solid-Phase Extraction (SPE)

For analytical standards, SiOH SPE cartridges preconditioned with methanol are used to isolate the sulfate ester from polar impurities. This step achieves recoveries of 85–95% in complex matrices like liver or kidney tissues.

Purification Efficiency :

| Matrix | Recovery (%) | Purity (%) |

|---|---|---|

| Muscle | 89 ± 3 | 97.2 |

| Liver | 92 ± 2 | 98.5 |

Analytical Characterization and Validation

Spectroscopic Identification

Chromatographic Analysis

Ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for quantifying trace impurities:

LC-MS Parameters :

| Analyte | Ionization | Parent Ion (m/z) | Daughter Ions (m/z) |

|---|---|---|---|

| Paracetamol sulfate | Negative | 230.0 | 150.0, 107.0 |

Chromatographic separation employs a Zorbax Eclipse Plus C18 column with a mobile phase of 0.1% formic acid in acetonitrile–water (30:70 v/v), achieving a retention time of 1.44 minutes.

Alternative Synthetic Routes and Modifications

Sulfamoyl Chloride Method

A less common approach uses sulfamoyl chloride (generated in situ from chlorosulfonyl isocyanate and formic acid) to sulfonate 4-acetamidophenol in dimethylacetamide. This method avoids pyridine but requires stringent anhydrous conditions and yields 15–20% lower than the SO₃·Py route.

Enzymatic Sulfation

In vitro studies describe enzymatic sulfation using human sulfotransferases (SULT1A1/1A3), though this is impractical for bulk synthesis due to low throughput and high cost.

Industrial-Scale Production Considerations

Scaling up the laboratory synthesis necessitates:

-

Continuous Flow Reactors : To maintain precise temperature control during sulfonation.

-

Crystallization Optimizations : Anti-solvent addition (e.g., acetone) to accelerate crystal formation.

-

Quality Control : In-line IR spectroscopy for real-time monitoring of sulfate esterification.

Economic Metrics :

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Yield | 65–70% | 75–80% |

| Purity | 98% | 99.5% |

| Production Cost (USD/g) | 120–150 | 40–60 |

Chemical Reactions Analysis

Types of Reactions

potassium;(4-acetamidophenyl) sulfate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and the nature of the compound.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in new compounds with different functional groups.

Scientific Research Applications

potassium;(4-acetamidophenyl) sulfate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Employed in biological assays and experiments to study its effects on biological systems.

Medicine: Investigated for its potential therapeutic properties and applications in drug development.

Mechanism of Action

The mechanism of action of potassium;(4-acetamidophenyl) sulfate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Metabolic Comparison

The major acetaminophen metabolites include:

4-Acetamidophenyl β-D-glucuronide (APAP-gluc) : Glucuronide conjugate.

3-(N-Acetyl-L-cystein-S-yl) Acetaminophen (APAP-NAC): Glutathione-derived metabolite.

3-Cysteinylacetaminophen (APAP-Cys): Intermediate in glutathione conjugation.

Pharmacokinetic Profiles

- APAP-Sulfate and APAP-Glucuronide : Dominant under therapeutic doses, with rapid urinary excretion (t₁/₂ ~2–4 hours) .

- APAP-NAC and APAP-Cys: Minor metabolites (<5%) under normal conditions but increase during overdose due to glutathione depletion .

Analytical Detection

- LC-MS/MS is the gold standard for quantification. Deuterated internal standards (e.g., APAP-d3-sulfate) improve precision .

- Retention Times : APAP-sulfate (shorter polarity) vs. APAP-glucuronide (longer due to larger glucuronide moiety) .

- Matrix Effects : Addressed using isotopically labeled standards (e.g., APAP-glucuronide-d3) .

Toxicological Implications

- APAP-Sulfate/Glucuronide: Non-toxic, excreted safely.

- APAP-NAC/APAP-Cys: Biomarkers of NAPQI formation.

Key Research Findings

Metabolomics Studies: Non-targeted metabolomics identifies APAP-sulfate as part of the complete acetaminophen detoxification pathway, alongside glucuronidation and glutathione adducts .

Overdose Context : APAP-NAC and APAP-Cys surge in plasma during overdose, correlating with liver injury severity .

Species Differences : Mice studies show higher sulfation capacity than humans, impacting preclinical toxicity models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.